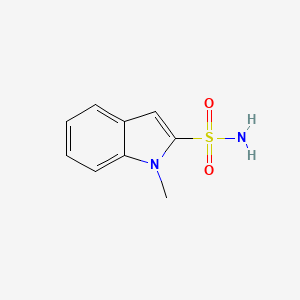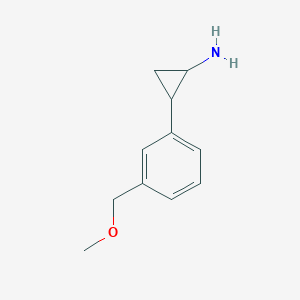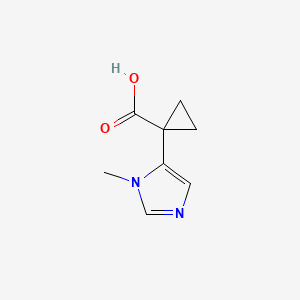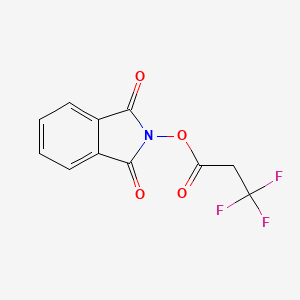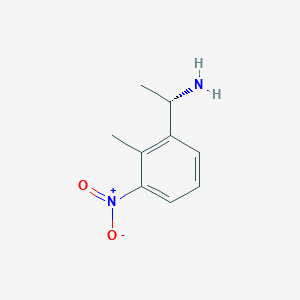
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with an amine group attached to an ethan-1-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine typically involves the amination of bulky ketones. One common method involves the use of amine transaminases, which are enzymes that catalyze the transfer of an amine group to a ketone substrate. The reaction conditions often include the presence of pyridoxal-5’-phosphate as a coenzyme, which serves as a molecular shuttle for ammonia .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of aluminum chloride as a catalyst in the bromination of 3-nitroacetophenone. The reaction is typically carried out in anhydrous diethyl ether at low temperatures .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes such as amine transaminases, which facilitate the transfer of amine groups. This interaction can influence various biochemical pathways, including those involved in the synthesis and metabolism of other organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitroacetophenone: A precursor in the synthesis of (S)-1-(2-Methyl-3-nitrophenyl)ethan-1-amine.
2-Bromo-1-(3-nitrophenyl)ethanone: Another related compound used in similar synthetic routes.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both nitro and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(1S)-1-(2-methyl-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-6-8(7(2)10)4-3-5-9(6)11(12)13/h3-5,7H,10H2,1-2H3/t7-/m0/s1 |
Clave InChI |
FHMQWVFXCUXEKN-ZETCQYMHSA-N |
SMILES isomérico |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)N |
SMILES canónico |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 8-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13569436.png)
![(3S)-3,6-bis({[(tert-butoxy)carbonyl]amino})hexanoicacid](/img/structure/B13569458.png)

![2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine](/img/structure/B13569464.png)
![2-((Benzyloxy)carbonyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13569471.png)
